molecular formula C18H21ClN2O2 B5872470 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol

5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol

Cat. No.: B5872470
M. Wt: 332.8 g/mol
InChI Key: NJNCBXJNAQWSAU-UHFFFAOYSA-N
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Description

5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a compound that features a piperazine ring substituted with a 3-chlorophenyl group and a methoxyphenol moiety

Preparation Methods

The synthesis of 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative reacts with formaldehyde and a phenolic compound under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and bind to target proteins, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-23-18-6-5-14(11-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCBXJNAQWSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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